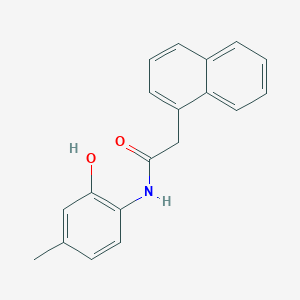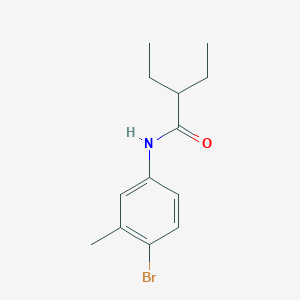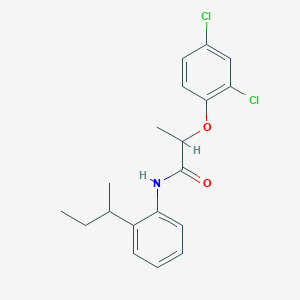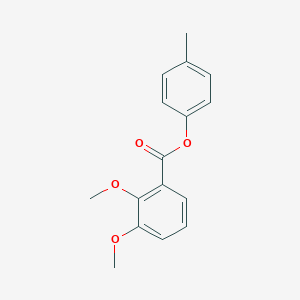
4-Methylphenyl2,3-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylphenyl2,3-dimethoxybenzoate (MPDMB) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects. It belongs to the class of phenethylamines and is structurally similar to other psychoactive substances such as MDMA and MDA. MPDMB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The exact mechanism of action of 4-Methylphenyl2,3-dimethoxybenzoate is not fully understood, but it is thought to act on the serotonin system in the brain. 4-Methylphenyl2,3-dimethoxybenzoate has been found to increase serotonin levels, which could explain its potential therapeutic effects. Additionally, 4-Methylphenyl2,3-dimethoxybenzoate has been found to interact with other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects
4-Methylphenyl2,3-dimethoxybenzoate has been found to exhibit a range of biochemical and physiological effects. It has been found to act as an antioxidant, inhibiting the production of reactive oxygen species and protecting cells from oxidative damage. Additionally, 4-Methylphenyl2,3-dimethoxybenzoate has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. 4-Methylphenyl2,3-dimethoxybenzoate has also been found to increase serotonin levels in the brain, which could explain its potential therapeutic effects.
実験室実験の利点と制限
One advantage of 4-Methylphenyl2,3-dimethoxybenzoate is that it is relatively easy to synthesize in a laboratory setting, making it readily available for scientific research. Additionally, 4-Methylphenyl2,3-dimethoxybenzoate has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study. However, one limitation of 4-Methylphenyl2,3-dimethoxybenzoate is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on its effects.
将来の方向性
There are several potential future directions for research on 4-Methylphenyl2,3-dimethoxybenzoate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent, with researchers investigating its effects on different types of cancer cells. Additionally, researchers may continue to investigate the biochemical and physiological effects of 4-Methylphenyl2,3-dimethoxybenzoate to gain a better understanding of its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 4-Methylphenyl2,3-dimethoxybenzoate involves the reaction of 4-methylphenol with 2,3-dimethoxybenzoyl chloride in the presence of a base catalyst such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline powder. The synthesis of 4-Methylphenyl2,3-dimethoxybenzoate is relatively straightforward and can be carried out in a laboratory setting.
科学的研究の応用
4-Methylphenyl2,3-dimethoxybenzoate has been the subject of several scientific studies, with researchers investigating its potential therapeutic effects. One study found that 4-Methylphenyl2,3-dimethoxybenzoate can act as a potent antioxidant and may have neuroprotective effects. Another study found that 4-Methylphenyl2,3-dimethoxybenzoate can inhibit the growth of cancer cells, suggesting that it may have anti-cancer properties. Additionally, 4-Methylphenyl2,3-dimethoxybenzoate has been found to have anti-inflammatory effects, which could make it a useful treatment for a range of inflammatory conditions.
特性
分子式 |
C16H16O4 |
|---|---|
分子量 |
272.29 g/mol |
IUPAC名 |
(4-methylphenyl) 2,3-dimethoxybenzoate |
InChI |
InChI=1S/C16H16O4/c1-11-7-9-12(10-8-11)20-16(17)13-5-4-6-14(18-2)15(13)19-3/h4-10H,1-3H3 |
InChIキー |
JTSNVWNEHKVUJY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=C(C(=CC=C2)OC)OC |
正規SMILES |
CC1=CC=C(C=C1)OC(=O)C2=C(C(=CC=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 3-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B290855.png)
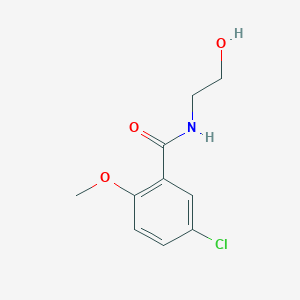

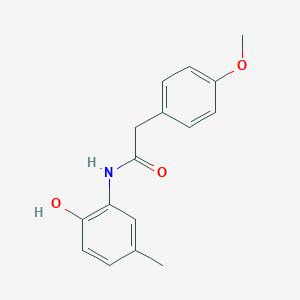
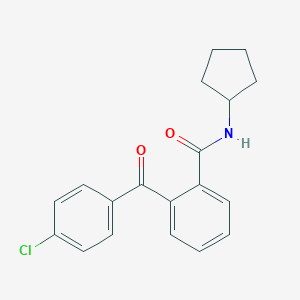
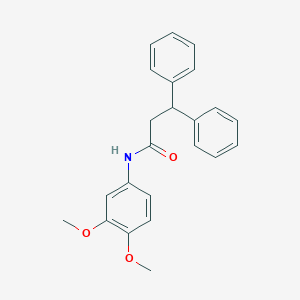
![N-[4-(dimethylamino)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B290861.png)
